molecular formula C15H20N2O4 B2496561 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351618-87-5

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2496561
CAS No.: 1351618-87-5
M. Wt: 292.335
InChI Key: UGEQEFRRUKGCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C15H20N2O4 It is characterized by the presence of a benzamide core substituted with diethoxy groups at the 3 and 4 positions, and a pyrrolidinone moiety at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoic acid and 5-oxopyrrolidine.

    Amidation Reaction: The 3,4-diethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with 5-oxopyrrolidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group in the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where the diethoxy groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like NaOH or K2CO3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its biological activity, including its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide: Similar structure with methoxy groups instead of ethoxy groups.

    3,4-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide: Similar structure with methoxy groups at the 3 and 4 positions.

    3,4-diethoxy-N-(5-oxopyrrolidin-2-yl)benzamide: Similar structure with a different position of the pyrrolidinone moiety.

Uniqueness

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the specific positioning of the diethoxy groups and the pyrrolidinone moiety, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQEFRRUKGCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.